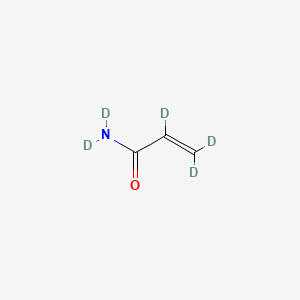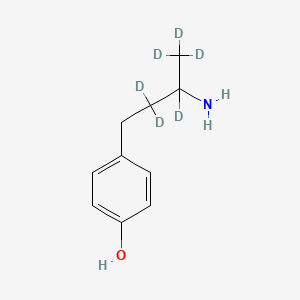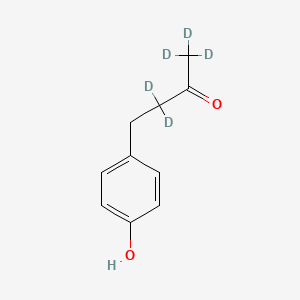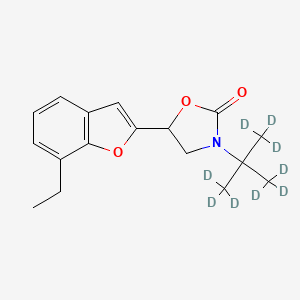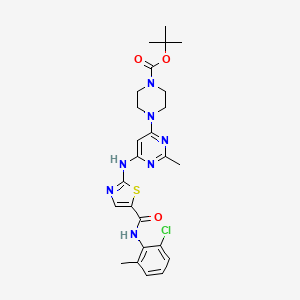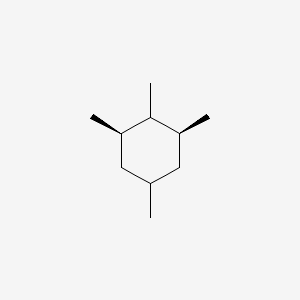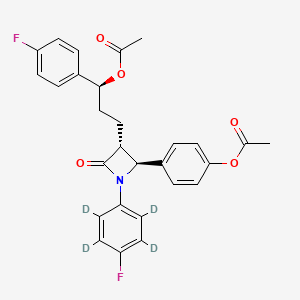
Ezetimibe-d4 Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ezetimibe-d4 Diacetate: is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound used to inhibit the absorption of cholesterol in the small intestine. The deuterium labeling is used for tracing and studying the pharmacokinetics and metabolism of Ezetimibe in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .
化学反応の分析
Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.
科学的研究の応用
Ezetimibe-d4 Diacetate is extensively used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Interaction Studies: It is used to study interactions with other lipid-lowering agents and to understand the combined effects on cholesterol levels.
Biological Research: The compound helps in studying the mechanisms of cholesterol absorption and the role of specific transport proteins like Niemann-Pick C1-Like 1 (NPC1L1).
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cholesterol-lowering therapies.
作用機序
Ezetimibe-d4 Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), located at the brush border of enterocytes . By blocking NPC1L1, the compound reduces the uptake of cholesterol into the enterocytes, leading to decreased delivery of cholesterol to the liver and increased clearance of cholesterol from the blood .
類似化合物との比較
Ezetimibe: The parent compound, used widely for lowering cholesterol levels.
Ezetimibe-glucuronide: A metabolite of Ezetimibe, formed via glucuronidation.
Statins: Another class of cholesterol-lowering agents that inhibit HMG-CoA reductase.
Uniqueness: Ezetimibe-d4 Diacetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike statins, which inhibit cholesterol synthesis, this compound specifically targets cholesterol absorption, making it a valuable tool for understanding and improving cholesterol-lowering therapies .
特性
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-MDTCGDLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
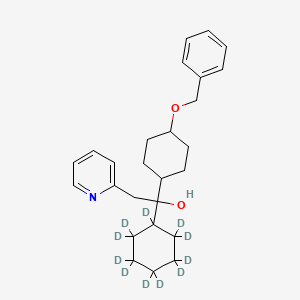
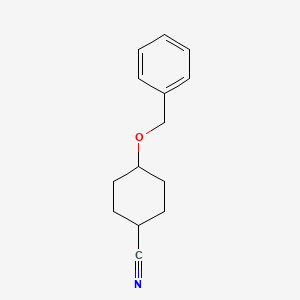
![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)


